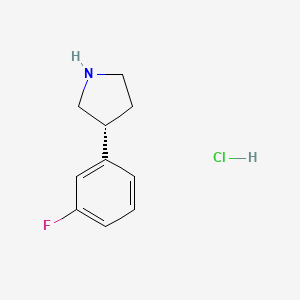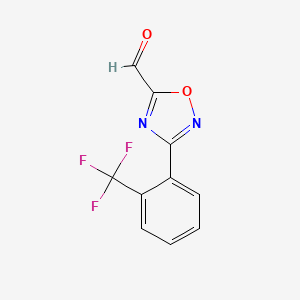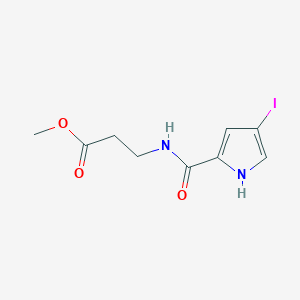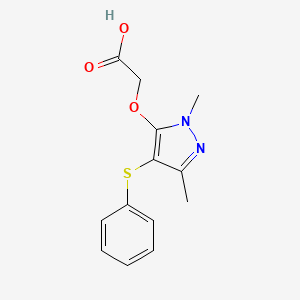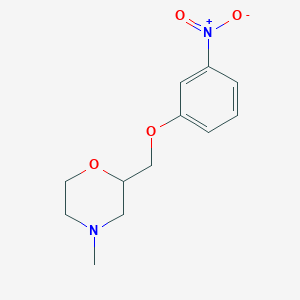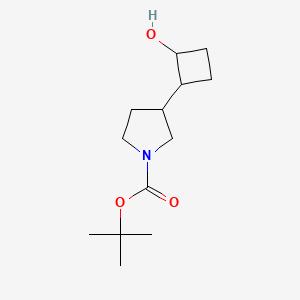
4,5-Dichlorofuran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Dichlorofuran-2-carbonitrile is an organic compound with the molecular formula C5HCl2NO. It is a derivative of furan, a heterocyclic compound containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of two chlorine atoms and a nitrile group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorofuran-2-carbonitrile typically involves the chlorination of furan derivatives. One common method includes the reaction of furan with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 4 and 5 positions. The nitrile group can be introduced through a subsequent reaction with a cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The
Properties
Molecular Formula |
C5HCl2NO |
|---|---|
Molecular Weight |
161.97 g/mol |
IUPAC Name |
4,5-dichlorofuran-2-carbonitrile |
InChI |
InChI=1S/C5HCl2NO/c6-4-1-3(2-8)9-5(4)7/h1H |
InChI Key |
OKIYOGBELKRXER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


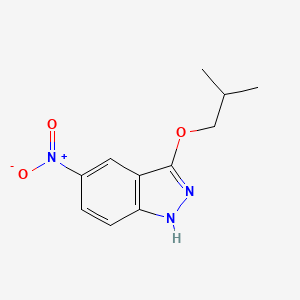
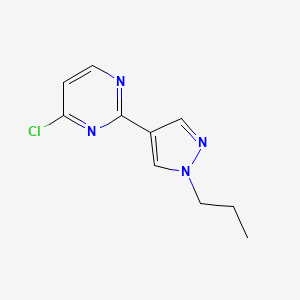
![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)
![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)

